Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
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Overview
Description
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, an azetidine ring, and a sulphonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving β-amino alcohols.
Final Coupling: The final step involves coupling the thiazole and azetidine intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate: Unique due to its specific combination of functional groups.
Other Thiazole Derivatives: Similar in structure but may lack the azetidine ring or sulphonate group.
Azetidine Derivatives: Similar in structure but may lack the thiazole ring or sulphonate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89766-86-9 |
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Molecular Formula |
C10H12KN4O6S2+ |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C10H12N4O6S2.K/c1-5-8(9(17)14(5)22(18,19)20)13-7(16)2-6-3-21-10(12-6)11-4-15;/h3-5,8H,2H2,1H3,(H,13,16)(H,11,12,15)(H,18,19,20);/q;+1/t5-,8-;/m0./s1 |
InChI Key |
IUJIIGDQUMEJDT-XMLTWROESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
Origin of Product |
United States |
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